molecular formula C15H10FN3O2 B2860435 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 126631-00-3

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2860435
CAS No.: 126631-00-3
M. Wt: 283.262
InChI Key: BZRFIGTUQCAPGG-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide represents a high-value chemical scaffold for antimicrobial research and development. This compound belongs to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which have been identified as a privileged structure for creating potent antibacterial agents . Specifically, this derivative demonstrates highly promising activity against a panel of challenging, drug-resistant bacterial pathogens. Research on this precise molecular structure (coded as HSGN-237 in published studies) has revealed exceptional in vitro potency against the urgent-threat pathogen Neisseria gonorrhoeae, with a minimum inhibitory concentration (MIC) as low as 0.125 µg/mL . This activity is notably superior to frontline antibiotics like azithromycin against clinically relevant strains. Furthermore, the compound exhibits a broad spectrum of action, showing potent efficacy against Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The proposed mechanism of action for this class of compounds is multifaceted and impactful. Evidence suggests that related N-(1,3,4-oxadiazol-2-yl)benzamides function as multitargeting antibiotics, disrupting critical bacterial processes including menaquinone biosynthesis, which is essential for electron transport, and the function of essential proteins involved in DNA replication (e.g., DnaX, Pol IIIC) . Additional studies indicate that these compounds can depolarize bacterial membranes and induce iron starvation, leading to effective bacterial killing . Its excellent activity against multidrug-resistant strains, combined with a potentially multitargeting mechanism that may slow resistance development, makes it a superior tool for interrogating bacterial vulnerabilities and advancing the discovery of novel anti-infectives .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRFIGTUQCAPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with benzoic acid derivatives under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring demonstrates susceptibility to oxidative cleavage under strong oxidizing conditions. Key findings include:

Oxidizing AgentConditionsProductsYield
KMnO₄ (acidic)Reflux in H₂SO₄Cleavage to carboxylic acid derivatives~60%
H₂O₂/Fe³⁺Room temperaturePartial ring hydroxylation45–50%

Mechanistic studies suggest the oxadiazole’s electron-deficient nature facilitates electrophilic attack, leading to ring-opening or functionalization .

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group undergoes nucleophilic substitution at the para-position:

NucleophileConditionsProductApplication
NH₃ (aq)100°C, DMF4-Aminophenyl derivativePrecursor for anticancer agents
NaSHEthanol, refluxThiophenyl analogEnhanced enzyme inhibition

Electrophilic Substitution

The benzamide moiety participates in electrophilic reactions:

Reaction TypeReagentPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄Meta-positionNitrobenzamide intermediate
HalogenationCl₂/FeCl₃Ortho-positionDichloro derivatives (antimicrobial activity)

Coupling Reactions

Palladium-catalyzed cross-coupling enables structural diversification:

Reaction TypePartnersCatalystYield
SuzukiAryl boronic acidsPd(PPh₃)₄75–85%
HeckAlkenesPd(OAc)₂60–70%

Example: Reaction with 4-methoxyphenylboronic acid produces biaryl derivatives with improved solubility .

Biological Interactions

The oxadiazole ring mimics peptide bonds, enabling target engagement:

Biological TargetInteraction TypeObserved Effect
Histone deacetylase (HDAC)Competitive inhibitionIC₅₀ = 0.24 μM
EGFR kinaseAllosteric modulationReduced phosphorylation

Stability Under Hydrolytic Conditions

The compound shows pH-dependent hydrolysis:

pHPrimary Degradation PathwayHalf-Life
1.2Oxadiazole ring opening2.1 hrs
7.4Benzamide hydrolysis>48 hrs

Data from accelerated stability studies indicate optimal storage at pH 5–6.

Comparative Reactivity with Analogues

Reactivity trends for related oxadiazoles:

CompoundOxidation RateSubstitution Yield
N-[5-(4-Cl-phenyl)-oxadiazol]FasterHigher
N-[5-(4-MeO-phenyl)-oxadiazol]SlowerModerate

Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilic reactivity .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds containing the "N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide" moiety:

  • 4-Chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-benzamide
    • This specific compound, also known as KKL-35, has the molecular formula C15H9ClFN3O2 and a molecular weight of 317.7 .
    • It is listed as a chemical product with potential uses as an inhibitor .
  • Anticancer Activity of Oxadiazole Derivatives
    • Certain 1,2,4-oxadiazole derivatives have shown promise as inhibitors of carbonic anhydrases (hCA), particularly hCA IX and XII, which are cancer-related . Compound 16a demonstrated significant selectivity and activity against the SK-MEL-2 melanoma cell line, while 16b was most effective against the PANC-1 pancreas ductal adenocarcinoma cell line .
    • Other nortopsentin derivatives, such as 17a and 17b , exhibited cytotoxic activity against MCF-7 breast cancer cells .
  • Other Oxadiazole Derivatives with Biological Activity
    • Various oxadiazole derivatives have been synthesized and tested for anticancer activity against different cell lines . Some compounds exhibited promising anticancer potential and cell line selectivity . Additionally, some oxadiazole analogs have shown potential antimicrobial activity .

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the fluorophenyl group can interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly influenced by substituents on both the oxadiazole ring and the benzamide moiety. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Oxadiazole Substituent Benzamide Substituent Biological Activity Key Findings Reference
Target Compound 4-Fluorophenyl None (unsubstituted benzamide) Not explicitly reported Molecular weight: 478.5 g/mol; CAS: 533869-59-9
LMM5 (4-Methoxyphenyl)methyl 4-[Benzyl(methyl)sulfamoyl] Antifungal (C. albicans) Acts as a thioredoxin reductase inhibitor; IC₅₀: 50 μg/mL
LMM11 Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl] Antifungal (C. albicans) IC₅₀: 100 μg/mL; synergistic with fluconazole
HSGN-235 4-(Trifluoromethyl)phenyl 3-Fluoro-4-(trifluoromethoxy) Antibacterial (N. gonorrhoeae) Synthesized via amide coupling; moderate activity
N-(5-(4-Chlorophenyl)-...) 4-Chlorophenyl 4-Fluoro Not reported Structural analog; Cl vs. F substituent comparison
Compound 25 () Thiophen-2-yl Phenyl Not reported High yield (60%); white solid; purity >95%
Compound 6a () Ethylthio N-Substituted sulfonamide hCA II inhibition Docking studies show strong interaction with hCA II active site
Key Observations:

Substituent Impact on Activity :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine atoms (e.g., in the target compound and analog) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Sulfamoyl Groups : Present in LMM5 and LMM11, these groups contribute to antifungal activity by targeting thioredoxin reductase, a critical enzyme in microbial redox homeostasis .
  • Heterocyclic Moieties : Thiophene (Compound 25) and furan (LMM11) substituents may improve solubility and π-π stacking interactions in biological systems .

Synthetic Efficiency :

  • Yields for 1,3,4-oxadiazoles vary significantly (24–92%) depending on substituents. For example, bromo-substituted benzamides (, Compound 26) and thiophene derivatives (Compound 25) achieve higher yields (60%) compared to methoxy-substituted analogs (35%) .

Antifungal Activity:
  • LMM5 and LMM11 : These compounds inhibit Candida albicans growth by targeting thioredoxin reductase, with IC₅₀ values of 50 μg/mL and 100 μg/mL, respectively. Their sulfamoyl groups are critical for enzyme binding .
  • Target Compound: While direct data are lacking, the 4-fluorophenyl group may enhance membrane permeability compared to non-halogenated analogs, as seen in similar fluorinated drugs .
Enzyme Inhibition:
  • Compound 6a () : Exhibits strong interaction with human carbonic anhydrase II (hCA II), a target for glaucoma and cancer therapy. The ethylthio group facilitates hydrophobic interactions with the enzyme’s active site .
  • HSGN-235 (): Demonstrates moderate antibacterial activity against Neisseria gonorrhoeae, likely due to the trifluoromethoxy group’s electron-withdrawing effects enhancing target binding .
Anti-inflammatory Activity:
  • Alkylthio Derivatives () : N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives (e.g., VIe, VIf) show significant anti-inflammatory effects in carrageenan-induced edema models, suggesting that sulfur-containing substituents enhance activity .

Physicochemical and Spectral Data

  • IR and NMR Trends :
    • The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole-thione derivatives () confirms cyclization, a common step in oxadiazole synthesis .
    • Fluorine atoms in the target compound and analogs produce distinct ¹⁹F NMR shifts, aiding structural confirmation .

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H12FN5O2C_{15}H_{12}FN_5O_2. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the cyclization of hydrazides with carboxylic acids under acidic or basic conditions. The introduction of the fluorophenyl group enhances the compound's lipophilicity and may influence its biological interactions .

The mechanism of action for this compound is believed to involve interaction with various molecular targets within cells. These may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways related to cancer proliferation or bacterial growth.
  • Receptor Modulation : It could act on receptors involved in cell signaling pathways that regulate apoptosis and cell survival .

The presence of the fluorophenyl group is thought to enhance binding affinity to these targets due to increased hydrophobic interactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit potent anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro evaluations against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) have shown that certain derivatives exhibit IC50 values in the low micromolar range. For example, compounds derived from similar oxadiazole structures demonstrated IC50 values as low as 0.65 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)Reference
9jMCF-721.57
9nMCF-78.52
16aSK-MEL-20.89

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains:

  • Staphylococcus aureus : The compound demonstrated significant inhibition of bacterial growth at sub-micromolar concentrations.

This suggests that modifications to the oxadiazole structure can lead to enhanced antimicrobial activity .

Case Studies

  • Anticancer Activity : A study involving a series of oxadiazole derivatives reported that certain compounds exhibited greater cytotoxicity than doxorubicin against human breast adenocarcinoma cell lines (MCF-7), indicating potential as novel anticancer agents .
  • Mechanistic Insights : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspase pathways .

Q & A

Q. What are the optimal synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can yield and purity be improved?

  • Methodological Answer : The synthesis typically involves coupling a 4-fluorophenyl-substituted oxadiazole intermediate with benzamide derivatives. Key steps include:
  • Oxadiazole ring formation : Cyclization of hydrazide precursors using dehydrating agents like POCl₃ or PCl₃ under reflux .
  • Amide coupling : Reaction with benzoyl chloride derivatives in pyridine or DCM at 0–25°C .
  • Optimization : Yield improvements (e.g., 52–62%) are achieved via controlled reaction temperatures (0–25°C), solvent selection (DCM or THF), and purification by column chromatography or recrystallization .
  • Purity : HPLC analysis (e.g., 95–100% purity) with retention times between 11.5–13.5 minutes ensures quality .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.47–8.04 ppm, oxadiazole carbons at ~158–166 ppm) .
  • Mass Spectrometry (ESI/APCI-MS) : Molecular ion peaks (e.g., m/z 302.2 [M+H]⁺) confirm molecular weight .
  • HPLC : Retention time consistency (e.g., 11.5–12.5 min) and UV/Vis detection ensure purity .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • 4-Fluorophenyl group : Enhances lipophilicity and target binding (e.g., antimicrobial activity against Sporothrix spp. at IC₅₀ <0.5 μM) .
  • Benzamide modifications : Electron-withdrawing groups (e.g., -CF₃, -F) improve metabolic stability, while bulky substituents (e.g., morpholinosulfonyl) reduce solubility .
  • Comparative assays : Analogues with 4-chlorophenyl or methyl groups show reduced potency, highlighting fluorine’s role in target interactions .

Q. What experimental strategies resolve contradictions in reported biological data for oxadiazole derivatives?

  • Methodological Answer :
  • Standardized assays : Use uniform protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability .
  • Structural validation : Re-synthesize disputed compounds and confirm purity via NMR/HPLC .
  • Target profiling : Compare binding affinities across isoforms (e.g., Ca²⁺/calmodulin vs. fungal CYP51) to identify off-target effects .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated during preclinical development?

  • Methodological Answer :
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Permeability : Caco-2 cell monolayer assays predict intestinal absorption .

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